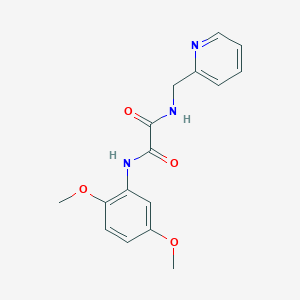
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide (DPPE) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPPE is a derivative of the phenethylamine family and is a psychoactive substance that has been found to have a wide range of pharmacological activities.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor and as a full agonist at the 5-HT2C receptor. N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been found to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which contributes to its antidepressant effects.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which contributes to its antidepressant effects. N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its high purity and yield, and its wide range of pharmacological activities. However, its psychoactive effects make it difficult to study in vivo, and its potential for abuse makes it a controlled substance.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One area of research is the development of new drugs based on the structure of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, which may have improved pharmacological activities and reduced side effects. Another area of research is the study of the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, which may lead to the development of new treatments for depression and other psychiatric disorders. Additionally, the potential applications of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide in the treatment of Parkinson's disease and Alzheimer's disease should be further explored.
Synthesemethoden
The synthesis of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves the reaction of 2,5-dimethoxybenzaldehyde with 2-pyridinemethanamine in the presence of acetic anhydride and pyridine. The reaction produces a yellow solid which is then purified using recrystallization. The final product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been found to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Eigenschaften
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-6-7-14(23-2)13(9-12)19-16(21)15(20)18-10-11-5-3-4-8-17-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMHUPLQRWIEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


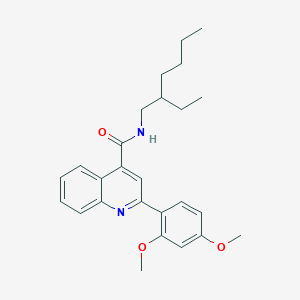
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)
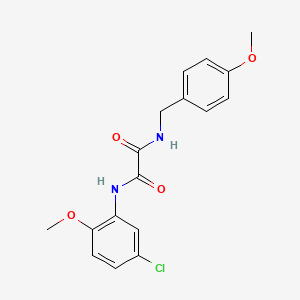
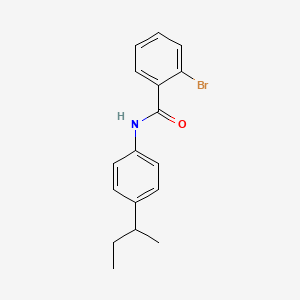
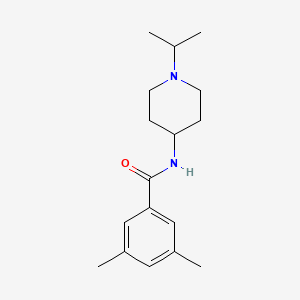
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)

![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4967514.png)
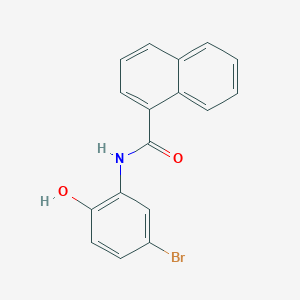
![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B4967531.png)
![ethyl 4-(2-phenoxyethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4967532.png)

![5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B4967552.png)